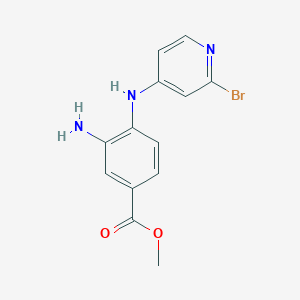
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester
Übersicht
Beschreibung
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester: is a complex organic compound that features both aromatic and heteroaromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-(2-bromo-pyridin-4-ylamino)-benzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-chloro-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-bromo-pyridin-3-ylamino)-benzoic acid methyl ester
Uniqueness
The unique combination of the amino group, bromine atom, and the specific positioning on the aromatic rings makes 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester particularly interesting. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
Eigenschaften
Molekularformel |
C13H12BrN3O2 |
|---|---|
Molekulargewicht |
322.16 g/mol |
IUPAC-Name |
methyl 3-amino-4-[(2-bromopyridin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-13(18)8-2-3-11(10(15)6-8)17-9-4-5-16-12(14)7-9/h2-7H,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
OWMQPEKINFKZTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC(=NC=C2)Br)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














